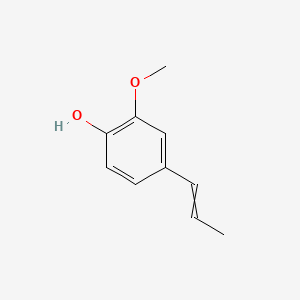

Propenylguaiacol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-prop-1-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIOGJUNALELMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022413 | |

| Record name | Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-54-1 | |

| Record name | Isoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propenylguaiacol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenylguaiacol, more commonly known as isoeugenol (B1672232), is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is a structural isomer of eugenol (B1671780) and is found in the essential oils of various plants, including ylang-ylang (Cananga odorata), cloves (Syzygium aromaticum), and nutmeg.[1][2][3] Isoeugenol is widely utilized in the flavor and fragrance industries for its characteristic sweet, spicy, and clove-like aroma and serves as a precursor in the synthesis of vanillin.[3][4] Beyond its sensory attributes, isoeugenol has garnered significant interest in the scientific community for its diverse biological and pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and analgesic effects.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of isoeugenol, with a focus on experimental methodologies and underlying mechanisms of action.

Chemical Structure and Identification

Isoeugenol is a propenyl-substituted guaiacol (B22219) that can exist as two geometric isomers: cis (Z) and trans (E).[3] The trans isomer is typically a crystalline solid, while the cis isomer is an oily liquid at room temperature.[3]

| Identifier | Value |

| IUPAC Name | 2-methoxy-4-(prop-1-en-1-yl)phenol |

| Synonyms | 4-Propenylguaiacol, Isoeugenol |

| Molecular Formula | C₁₀H₁₂O₂ |

| CAS Number | 97-54-1 |

Table 1: Chemical Identification of Isoeugenol. This table summarizes the key chemical identifiers for isoeugenol.

| Isomer | IUPAC Name | SMILES String | InChI Key |

| trans (E) | 2-methoxy-4-[(E)-prop-1-enyl]phenol | C/C=C/C1=CC(=C(C=C1)O)OC | BJIOGJUNALELMI-ONEGZZNKSA-N |

| cis (Z) | 2-methoxy-4-[(Z)-prop-1-enyl]phenol | C/C=C\C1=CC(=C(C=C1)O)OC | BJIOGJUNALELMI-ARJAWSKDSA-N |

Table 2: Chemical Structure Identifiers for cis- and trans-Isoeugenol. This table provides the specific IUPAC names, SMILES strings, and InChI keys for the geometric isomers of isoeugenol.

Physicochemical Properties

The physicochemical properties of isoeugenol are crucial for its application in various fields, including its formulation in drug delivery systems and its behavior in biological systems.

| Property | Value | Reference |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Pale yellow oily liquid | [7] |

| Melting Point | -10 °C (14 °F; 263 K) | [3] |

| Boiling Point | 266 °C (511 °F; 539 K) | [3] |

| Solubility in water | 810 mg/L (sparingly soluble) | [1][3] |

| Solubility in organic solvents | Soluble in most organic solvents | [3] |

| log P (Octanol/Water Partition Coefficient) | 3.04 | [1] |

| pKa (Predicted) | 10.10 ± 0.31 | [8] |

Table 3: Physicochemical Properties of Isoeugenol. This table presents a summary of the key physicochemical properties of isoeugenol, with corresponding citations.

Biological and Pharmacological Properties

Isoeugenol exhibits a broad spectrum of biological activities, making it a compound of significant interest for pharmaceutical and nutraceutical applications.

Antimicrobial Activity

Isoeugenol has demonstrated potent antibacterial and antifungal properties.[5] Its mechanism of action is primarily attributed to the disruption of microbial cell membrane integrity and the inhibition of key enzymes essential for microbial survival.[5] It has shown efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 0.25-1.0 µg/mL, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli with MIC values in the range of 0.5–2.0 µg/mL.[5] Its antifungal activity against Candida species has been observed with MIC values from 0.5 to 1.5 µg/mL.[5]

Antioxidant Activity

The antioxidant properties of isoeugenol are well-documented and are attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[6][9] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[10] Studies have shown that isoeugenol can effectively scavenge DPPH and ABTS radicals in a concentration-dependent manner.[6] The antioxidant mechanism involves direct trapping of free radicals through hydrogen or electron transfer.[6] Isoeugenol has been shown to be a more potent antioxidant than its isomer eugenol.[6]

Anti-inflammatory Effects

Isoeugenol possesses significant anti-inflammatory properties.[2] Research suggests that its anti-inflammatory action is mediated through the modulation of various signaling pathways involved in the inflammatory response. For instance, a synthesized derivative of isoeugenol, isoeugenodilol, has been shown to inhibit the Pyk2-ERK1/2 signaling pathway, which is involved in cell proliferation and migration.[11] Furthermore, studies on the related compound eugenol suggest that these phenylpropanoids can modulate key inflammatory pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines.[12][13]

Natural Occurrence and Synthesis

Isoeugenol is naturally found in various essential oils. It can be extracted from plant sources such as clove buds (up to 1%), betel leaf (around 10%), and ylang-ylang (up to 0.5%).[4][14]

Industrially, isoeugenol is commonly synthesized from its isomer, eugenol, through an isomerization reaction.[3] This process typically involves heating eugenol in the presence of a base, such as potassium hydroxide (B78521).[15]

Experimental Protocols

Synthesis of Isoeugenol from Eugenol

Objective: To isomerize eugenol to isoeugenol.

Materials:

-

Eugenol

-

Potassium hydroxide (KOH)

-

Diol solvent (e.g., 1,2-propanediol or 1,2-pentanediol)[15]

-

Acid (for neutralization)

-

Nitrogen gas

-

Three-necked flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

In a three-necked flask equipped with a condenser and a magnetic stirrer, add eugenol, potassium hydroxide, and the diol solvent in a molar ratio of 1:2.5-3.5:5-8, respectively.[15]

-

Purge the flask with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to 160-170°C with continuous stirring for 6-8 hours.[15]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding an acid until the pH is acidic.[15]

-

Add toluene to the mixture and stir.

-

Filter the mixture to remove any solid precipitates and wash the solid with a small amount of toluene.[15]

-

Separate the organic phase from the filtrate. Extract the aqueous phase with toluene and combine the organic phases.[15]

-

Wash the combined organic phase with water until neutral.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting isoeugenol by vacuum distillation.[15]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of isoeugenol are believed to be mediated through the inhibition of key pro-inflammatory signaling pathways. Based on studies of related compounds and derivatives, a plausible mechanism involves the downregulation of the MAPK/ERK pathway.

Figure 1: Postulated Anti-inflammatory Signaling Pathway of Isoeugenol. This diagram illustrates a potential mechanism where isoeugenol inhibits the ERK1/2 signaling cascade, leading to a reduction in the expression of pro-inflammatory genes.

Synthesis of Isoeugenol from Eugenol Workflow

The industrial synthesis of isoeugenol from eugenol is a straightforward isomerization reaction.

Figure 2: Experimental Workflow for the Synthesis of Isoeugenol. This diagram outlines the key steps involved in the base-catalyzed isomerization of eugenol to produce isoeugenol.

Conclusion

This compound (isoeugenol) is a versatile natural compound with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its antioxidant, anti-inflammatory, and antimicrobial activities make it a promising candidate for further research and development in the pharmaceutical and nutraceutical industries. The established methods for its synthesis from the readily available precursor, eugenol, further enhance its potential for various applications. This technical guide provides a foundational understanding of isoeugenol for researchers and professionals, encouraging further exploration into its therapeutic and commercial potential.

References

- 1. grokipedia.com [grokipedia.com]

- 2. gabriellaoils.com [gabriellaoils.com]

- 3. Isoeugenol - Wikipedia [en.wikipedia.org]

- 4. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 5. mdpi.com [mdpi.com]

- 6. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zhishangchem.com [zhishangchem.com]

- 9. turkjps.org [turkjps.org]

- 10. daneshyari.com [daneshyari.com]

- 11. Isoeugenodilol inhibits smooth muscle cell proliferation and neointimal thickening after balloon injury via inactivation of ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 15. CN103408407B - A kind of synthetic method of isoeugenol - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Isoeugenol: A Technical Guide for Researchers

Abstract

Isoeugenol (B1672232), a naturally occurring phenylpropanoid found in the essential oils of various plants, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties of isoeugenol. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document summarizes key quantitative data in structured tables, details experimental protocols, and provides visual representations of critical signaling pathways to facilitate a deeper understanding of isoeugenol's therapeutic potential.

Introduction

Isoeugenol (2-methoxy-4-(1-propenyl)phenol) is a structural isomer of eugenol (B1671780) and a key component of various essential oils, notably from clove and nutmeg. Its wide-ranging pharmacological effects are a subject of growing interest in the pursuit of novel therapeutic agents from natural sources. This guide delves into the core biological activities of isoeugenol, presenting a technical overview supported by scientific literature.

Antioxidant Activity

The antioxidant properties of isoeugenol are primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Quantitative Antioxidant Data

The efficacy of isoeugenol as an antioxidant has been quantified in various assays, with the 50% inhibitory concentration (IC50) being a key metric.

| Assay Type | Test System | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | In vitro | 38.97 | [1][2] |

| ABTS Radical Scavenging | In vitro | 43.76 | [1][2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Test compound (Isoeugenol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.[3]

-

Preparation of Working Solution: Dilute the DPPH stock solution with the solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5]

-

Sample Preparation: Dissolve isoeugenol and the positive control in the solvent to prepare a series of concentrations.

-

Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[3]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Experimental Workflow for DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

Isoeugenol exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Isoeugenol's anti-inflammatory activity is significantly mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), isoeugenol has been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to a decrease in the transcription of NF-κB-dependent pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS).[6][7]

Furthermore, isoeugenol can suppress the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.[6][7] The inhibition of these pathways contributes to the overall reduction in the inflammatory response. A derivative of isoeugenol, glyceryl-isoeugenol, has also been shown to suppress the phosphorylation of JNK.[8]

Signaling Pathway of Isoeugenol's Anti-inflammatory Action

Caption: Isoeugenol inhibits inflammation by blocking NF-κB and MAPK pathways.

Experimental Protocol: Griess Assay for Nitrite (B80452) Determination

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in biological samples.[9][10]

Materials:

-

Griess Reagent Kit (containing Griess Reagents I and II)

-

Nitrite standard solution

-

Cell culture supernatants or other biological samples

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Collect cell culture supernatants or prepare other biological samples. If necessary, deproteinate the samples.

-

Standard Curve Preparation: Prepare a series of nitrite standards by serially diluting a stock solution.

-

Reaction Setup: In a 96-well plate, add the samples and standards to individual wells.

-

Addition of Griess Reagents: Add Griess Reagent I to each well (except the blank), followed by the addition of Griess Reagent II.[11]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.[10][11]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 520-590 nm (typically 540 nm or 548 nm).[10][11]

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Antimicrobial Activity

Isoeugenol demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi, making it a potential candidate for use as a natural preservative.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 1.0 | [12] |

| Pseudomonas aeruginosa | Gram-negative | 0.5 - 2.0 | [12] |

| Escherichia coli | Gram-negative | 0.5 - 2.0 | [12] |

| Candida spp. | Fungus | 0.5 - 1.5 | [12] |

| Candida albicans | Fungus | 128 - 256 | [13] |

Anticancer Activity

Isoeugenol and its derivatives have shown promising anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (mM) | Reference |

| HSG | Human submandibular | 0.0523 | [14][15] |

| MCF-7 | Breast Cancer | 6.59 (derivative) | [16] |

Mechanisms of Anticancer Action

Studies have indicated that isoeugenol's anticancer effects are not solely due to cytotoxicity but also involve the modulation of cellular processes critical for cancer progression. For instance, a derivative of isoeugenol has been shown to induce apoptosis in breast cancer cells (MCF-7) and arrest the cell cycle at the G2/M phase.[16] In contrast, some studies suggest that eugenol may have more potent anti-melanoma activity than isoeugenol.[17]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Materials:

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Cell culture medium

-

Cells to be tested

-

Test compound (Isoeugenol)

-

Solubilization solution (e.g., DMSO, SDS-HCl)

-

96-well plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of isoeugenol and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Addition of MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[20] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[18]

-

Solubilization of Formazan: Add a solubilization solution to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm.[18]

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability and cytotoxicity using the MTT assay.

Neuroprotective Effects

Isoeugenol has demonstrated neuroprotective potential in various experimental models, suggesting its utility in the context of neurodegenerative diseases.

Mechanism of Action: Nrf2 Pathway Activation and Cholinesterase Inhibition

A key mechanism underlying isoeugenol's neuroprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[21] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21] Under conditions of oxidative stress, isoeugenol can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective genes.[21]

In addition to its antioxidant effects, isoeugenol has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of these enzymes can lead to increased acetylcholine levels in the brain, a therapeutic strategy for conditions like Alzheimer's disease.[1][2]

Signaling Pathway of Isoeugenol's Neuroprotective Action via Nrf2

References

- 1. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol Griess Test [protocols.io]

- 10. bowdish.ca [bowdish.ca]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. mdpi.com [mdpi.com]

- 13. Isoeugenol and Hybrid Acetamides against Candida albicans Isolated from the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Control of ER-positive breast cancer by ERα expression inhibition, apoptosis induction, cell cycle arrest using semisynthetic isoeugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Article (Preprint v1) by Ana Silva et al. | Qeios [qeios.com]

Propenylguaiacol: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propenylguaiacol, more commonly known as isoeugenol (B1672232), is a phenylpropanoid of significant interest in the pharmaceutical, flavor, and fragrance industries. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailing its presence in various plant species. It outlines the biosynthetic pathway responsible for its formation in plants, offering a clear visual representation of the key enzymatic steps. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and quantitative analysis of this compound from natural matrices, with a focus on established methodologies such as steam distillation and gas chromatography-mass spectrometry (GC-MS). All quantitative data on its occurrence have been summarized in structured tables for ease of comparison, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence of this compound (Isoeugenol)

This compound is a naturally occurring aromatic compound found in the essential oils of numerous plant species. Its concentration can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and harvesting time. It is also a known component of wood smoke.[1]

Occurrence in Plant Essential Oils

This compound is a characteristic constituent of many well-known spices and aromatic plants. The following tables summarize the quantitative occurrence of this compound in various plant sources, as determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometry.

Table 1: Quantitative Occurrence of this compound (Isoeugenol) in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |

| Syzygium aromaticum (Clove) | Myrtaceae | Bud | 1.0 | [2] |

| Myristica fragrans (Nutmeg) | Myristicaceae | Seed | 1.05 | [3] |

| Seed (Essential Oil) | 0.04 - 1.30 (trans-isomer) | [4] | ||

| Seed (Essential Oil) | 0.37 - 1.12 | [4] | ||

| Cananga odorata (Ylang-Ylang) | Annonaceae | Flower (Extra EO) | up to 0.5 | [2] |

| Petunia hybrida | Solanaceae | Flower | Emitted Volatile | [5] |

| Ocimum basilicum (Basil) | Lamiaceae | Glandular Trichomes | Present | [5] |

| Gymnadenia densiflora | Orchidaceae | Inflorescence | Predominantly Found | [6] |

| Illicium verum (Star Anise) | Schisandraceae | Not Specified | Present | [7] |

Note: The content of this compound can be influenced by the specific chemotype and origin of the plant material.

Presence in Wood Smoke

This compound is a recognized component of wood smoke, contributing to its characteristic aroma.[1] Its presence in smoke is a result of the thermal degradation of lignin, a complex polymer abundant in wood. The concentration and composition of phenolic compounds like this compound in wood smoke are dependent on the type of wood and the combustion conditions.

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a major metabolic route for the production of a wide array of secondary metabolites. The pathway originates from the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of key intermediates such as feruloyl-CoA. This is then reduced to coniferyl alcohol, a critical branch point. Coniferyl alcohol is acetylated to form coniferyl acetate (B1210297), which serves as the direct precursor for this compound. The final step is catalyzed by the enzyme isoeugenol synthase (IGS) , an NADPH-dependent reductase, which converts coniferyl acetate to isoeugenol.[5][8][9]

Experimental Protocols

Extraction of this compound from Plant Material

Steam distillation is a widely used method for the extraction of essential oils, including those rich in this compound, from plant materials. This technique is particularly suitable for volatile compounds that are immiscible with water.

Materials and Equipment:

-

Ground plant material (e.g., clove buds, nutmeg seeds)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Rotary evaporator

Protocol:

-

Place the ground plant material into the biomass flask of the steam distillation apparatus.

-

Add distilled water to the boiling flask and heat to generate steam.

-

Pass the steam through the plant material. The steam will vaporize the volatile compounds, including this compound.

-

The steam and essential oil vapor mixture is then passed through a condenser, where it cools and condenses back into a liquid.

-

Collect the distillate, which will consist of a biphasic mixture of water and the essential oil.

-

Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction using an appropriate organic solvent (e.g., 3 x 30 mL of dichloromethane).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude essential oil containing this compound.[10]

Hydrodistillation is another common method for essential oil extraction where the plant material is in direct contact with boiling water.

Materials and Equipment:

-

Ground plant material

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Organic solvent (e.g., n-hexane)

-

Anhydrous sodium sulfate

Protocol:

-

Place the ground plant material in a round-bottom flask.

-

Add a sufficient amount of distilled water to cover the plant material.

-

Set up the Clevenger-type apparatus and heat the flask using a heating mantle to initiate boiling.

-

The steam and volatilized essential oil will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for a prescribed period (e.g., 3 hours).

-

Once the distillation is complete, allow the apparatus to cool and collect the separated essential oil.

-

Dry the collected oil over anhydrous sodium sulfate.[4]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium carrier gas

-

This compound (isoeugenol) analytical standard

-

Internal standard (e.g., 1,4-dichlorobenzene)

-

Solvent (e.g., n-hexane or methanol)

-

Volumetric flasks and pipettes

-

Autosampler vials

Protocol:

1. Standard and Sample Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane (B92381) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 0.1 to 10 µg/mL.

-

Internal Standard Solution: Prepare a stock solution of the internal standard in hexane.

-

Sample Preparation: Accurately weigh a known amount of the essential oil (e.g., 100 mg) into a volumetric flask and dilute with hexane. Add a known amount of the internal standard.[11]

2. GC-MS Instrumental Parameters (Example):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 1:50

-

Oven Temperature Program: Start at 60 °C, ramp to 240 °C at a rate of 3 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. For quantification, monitor characteristic ions of this compound (e.g., m/z 164, 149, 131).[11][12]

3. Data Analysis and Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

-

Determine the concentration of this compound in the prepared sample solution from the calibration curve.

-

Calculate the percentage of this compound in the original essential oil sample.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for this compound (isoeugenol). The compiled quantitative data and detailed experimental protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and related fields. The elucidation of its biosynthetic pathway and the standardization of analytical methods are crucial for the quality control of essential oils and for the exploration of this compound's potential therapeutic applications. Further research into the regulatory mechanisms of its biosynthesis and the investigation of a wider range of plant sources will continue to enhance our understanding and utilization of this important natural compound.

References

- 1. scribd.com [scribd.com]

- 2. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 3. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoeugenol synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

- 11. benchchem.com [benchchem.com]

- 12. scitepress.org [scitepress.org]

Propenylguaiacol Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the propenylguaiacol (isoeugenol) biosynthesis pathway in plants. This compound is a significant phenylpropanoid volatile with applications in flavors, fragrances, and pharmaceuticals. Understanding its biosynthetic route is critical for metabolic engineering and the development of novel production platforms. This document details the core biochemical steps, key enzymes, regulatory aspects, and relevant experimental protocols.

Introduction to this compound (Isoeugenol)

This compound, commonly known as isoeugenol (B1672232), is an aromatic phenylpropanoid compound found in the essential oils of numerous plants, including ylang-ylang (Cananga odorata) and clove.[1] It is a structural isomer of eugenol (B1671780) and exists as two geometric isomers, cis-(Z) and trans-(E).[1] As a key contributor to floral scents, it plays a role in attracting pollinators.[2] Beyond its ecological function, isoeugenol is a valuable precursor for the industrial synthesis of vanillin (B372448) and possesses antimicrobial properties.[1] Its biosynthesis originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of secondary metabolites, including lignin, flavonoids, and stilbenes.[2][3]

The Core Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into two main parts: the general phenylpropanoid pathway, which produces the key intermediate coniferyl alcohol, and the specific terminal steps that convert coniferyl alcohol into this compound.[3][4]

2.1 General Phenylpropanoid Pathway:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.[3]

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumaroyl-CoA Ligase (4CL) .[3]

-

p-Coumaroyl-CoA to Feruloyl-CoA: A series of hydroxylation and methylation steps follow, leading to the formation of feruloyl-CoA. This intermediate is a critical branch point in phenylpropanoid metabolism.

-

Feruloyl-CoA to Coniferyl Alcohol: Feruloyl-CoA is reduced in two steps. First, Cinnamoyl-CoA Reductase (CCR) reduces it to coniferaldehyde (B117026). Second, Cinnamyl Alcohol Dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol.[3]

2.2 Terminal Biosynthetic Steps to this compound:

-

Coniferyl Alcohol to Coniferyl Acetate (B1210297): The key precursor for this compound synthesis is formed by the acetylation of coniferyl alcohol. This reaction is catalyzed by Coniferyl Alcohol Acetyltransferase (CFAT) , which utilizes acetyl-CoA as the acetyl group donor.[3][5]

-

Coniferyl Acetate to this compound (Isoeugenol): The final step is the NADPH-dependent reduction of coniferyl acetate to isoeugenol, catalyzed by the enzyme Isoeugenol Synthase (IGS) .[6][7] This enzyme is a member of the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) family of reductases.[2][7]

Key Enzymes and Quantitative Data

The terminal steps of this compound biosynthesis are catalyzed by two key enzymes: Coniferyl Alcohol Acetyltransferase (CFAT) and Isoeugenol Synthase (IGS). The kinetic properties of these enzymes, particularly IGS, have been characterized in several plant species.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (s-1·mM-1) | Reference(s) |

| AIS1 (IGS) | Pimpinella anisum (Anise) | Coniferyl Acetate | 230 | N/A | N/A | N/A | [8][9] |

| AsIGS | Asarum sieboldii | Coniferyl Acetate | 12,210 | 27.9 U/mg | 76.26 | 6.49 | [10] |

| IEMT | Clarkia breweri | Isoeugenol | 58 | N/A | N/A | N/A | [11] |

| IEMT | Clarkia breweri | S-adenosyl-L-methionine | 27 | N/A | N/A | N/A | [11] |

Note: IEMT ((Iso)eugenol O-methyltransferase) is not directly in the this compound synthesis pathway but acts on its product.

Experimental Protocols

This section provides generalized methodologies for the key experiments required to study the this compound biosynthesis pathway. Researchers should optimize these protocols for their specific plant species and experimental setup.

4.1 Protocol for Heterologous Expression and Purification of Isoeugenol Synthase (IGS)

-

Gene Amplification and Cloning: Amplify the full-length coding sequence of the candidate IGS gene from cDNA using PCR with high-fidelity polymerase. Clone the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tag) for bacterial expression in E. coli.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow a 1 L culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged IGS protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Buffer Exchange: Desalt and concentrate the purified protein using ultrafiltration devices, exchanging the buffer to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

-

Purity Check: Verify protein purity and size using SDS-PAGE.

4.2 Protocol for In Vitro Enzyme Assay of Isoeugenol Synthase (IGS)

-

Reaction Mixture: Prepare a total reaction volume of 100 µL containing:

-

Assay Buffer (e.g., 100 mM Tris-HCl or Bis-Tris, pH 6.5)[7]

-

NADPH (1-2 mM final concentration)

-

Coniferyl Acetate (substrate, 50-500 µM final concentration, dissolved in a minimal amount of DMSO or acetone)

-

Purified IGS enzyme (1-5 µg)

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 30-60 minutes.[7]

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., undecane (B72203) or benzyl (B1604629) acetate). Vortex vigorously to extract the products.

-

Sample Preparation: Centrifuge to separate the phases. Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

4.3 Protocol for GC-MS Analysis of this compound

-

Instrumentation: Use a GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).[5][12]

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program: Start at 50°C for 2 min, ramp to 250°C at a rate of 10°C/min, and hold for 5 min.[5]

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Identification and Quantification: Identify this compound (isoeugenol) by comparing its retention time and mass spectrum with those of an authentic standard. Quantify using the peak area of a characteristic ion relative to the internal standard.

References

- 1. Isoeugenol - Wikipedia [en.wikipedia.org]

- 2. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Isoeugenol synthase - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Dual catalytic potential of isoeugenol synthase in Asarum sieboldii Miq. (AsIGS): Unveiling isoeugenol preference in vitro and eugenol production in vivo, with insights into hydrogen bonding influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase involved in floral scent production in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the Characterization of Cis- and Trans-Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol (B1672232) (2-methoxy-4-(1-propenyl)phenol) is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is a key component in various essential oils, notably from plants like ylang-ylang (Cananga odorata), and is a constituent of wood smoke.[1] The presence of a double bond in its propenyl side chain gives rise to two geometric isomers: cis-(Z)-isoeugenol and trans-(E)-isoeugenol.[1] These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements that lead to different physicochemical and biological properties.[1][2]

Trans-(E)-isoeugenol is the more thermodynamically stable isomer and typically predominates in synthesized mixtures.[3][4] It exists as a crystalline solid at room temperature, whereas cis-(Z)-isoeugenol is a liquid.[1][3][5] This fundamental difference in their physical states is highly advantageous for their separation.[3] A thorough and accurate characterization of each isomer is paramount for research, quality control, and drug development, as stereochemistry can significantly influence a molecule's biological activity, therapeutic efficacy, and toxicological profile.

This technical guide provides a comprehensive overview of the key analytical techniques and methodologies for the synthesis, separation, and detailed characterization of cis- and trans-isoeugenol.

Physicochemical Properties

The primary distinction in physical properties between the two isomers is their physical state at room temperature, which is a direct consequence of their molecular geometry. The more linear and symmetrical structure of trans-isoeugenol allows for more efficient packing in a crystal lattice, resulting in a higher melting point compared to the less symmetrical cis-isomer.

| Property | cis-(Z)-Isoeugenol | trans-(E)-Isoeugenol |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [6] | 164.20 g/mol [1] |

| CAS Number | 5912-86-7[7] | 5932-68-3[7] |

| Appearance | Liquid[1][5] | Crystalline Solid[1][7] |

| Melting Point | -10 °C (for the mixture)[1][7] | 33 °C[7] |

| Boiling Point | ~133 °C @ 11 mmHg[7] | ~140 °C @ 12 mmHg[7] |

| Density | 1.088 g/cm³ @ 20°C[7] | 1.087 g/cm³ @ 20°C[7] |

| Refractive Index | n²⁰/D 1.5724[7] | n²⁰/D 1.5778[7] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the cis and trans isomers of isoeugenol.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most definitive method for distinguishing between the isomers. The key diagnostic feature is the coupling constant (³J) between the two vinylic protons (H-α and H-β), which is significantly larger for the trans isomer due to the dihedral angle between the protons.[8]

| Proton Assignment | trans-(E)-Isoeugenol | cis-(Z)-Isoeugenol | Key Differentiating Feature |

| H-α (vinyl) | ~6.3 ppm (dq, ³J ≈ 15.6 Hz)[2][9] | ~6.4 ppm (dq, ³J ≈ 11.5 Hz)[8] | The coupling constant (³J) between H-α and H-β is the most reliable diagnostic tool.[2] A larger value (typically 12-18 Hz) confirms the trans configuration, while a smaller value (6-12 Hz) indicates the cis form.[8] |

| H-β (vinyl) | ~6.1 ppm (dq, ³J ≈ 15.6 Hz)[9] | ~5.7 ppm (dq, ³J ≈ 11.5 Hz)[8] | |

| -CH₃ (propenyl) | ~1.9 ppm (dd)[9] | ~1.9 ppm (dd)[8] | |

| -OCH₃ | ~3.9 ppm (s) | ~3.9 ppm (s)[8] | |

| Ar-H | 6.7 - 6.9 ppm (m) | 6.7 - 6.9 ppm (m)[8] | |

| -OH | Variable (s) | Variable (s) | |

| Note: Chemical shifts (δ) are reported in ppm and are referenced to TMS. Values can vary slightly based on the solvent used. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereochemistry of the double bond also influences the chemical shifts of the carbons in the propenyl side chain. The methyl carbon of the cis isomer typically appears at a higher field (lower ppm value) due to steric compression, known as the γ-gauche effect.[2]

| Carbon Assignment | trans-(E)-Isoeugenol (δ, ppm) | cis-(Z)-Isoeugenol (δ, ppm) | Key Differentiating Feature |

| C-α (vinyl) | ~131 | ~129 | The chemical shifts for the vinylic and methyl carbons are distinct for each isomer. |

| C-β (vinyl) | ~125 | ~123 | |

| -CH₃ (propenyl) | ~18[2] | ~14[2] | The methyl group in the cis isomer is shielded (upfield shift) due to the γ-gauche effect.[2] |

| Aromatic Carbons | 110 - 149 | 110 - 149 | |

| -OCH₃ | ~56 | ~56 | |

| Note: The exact chemical shifts can vary depending on the solvent used. |

Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and straightforward method for differentiating the isomers. The most characteristic vibrational mode is the out-of-plane C-H bending of the vinylic hydrogens.

| Vibrational Mode | trans-(E)-Isoeugenol | cis-(Z)-Isoeugenol | Key Differentiating Feature |

| =C-H Out-of-Plane Bend | ~960 cm⁻¹ (strong)[2][10] | ~675-730 cm⁻¹ (strong)[2] | This band is highly characteristic of the substitution pattern on the double bond and is the most significant difference in the IR spectra.[2] |

| O-H Stretch | ~3500-3200 cm⁻¹ (broad) | ~3500-3200 cm⁻¹ (broad) | |

| C-H Stretch (sp²) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | |

| C-H Stretch (sp³) | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ | |

| C=C Aromatic Stretch | ~1605, ~1510 cm⁻¹ | ~1605, ~1510 cm⁻¹ | |

| C-O Stretch | ~1260, ~1030 cm⁻¹ | ~1260, ~1030 cm⁻¹ |

UV-Vis Spectroscopy

The UV-Vis spectra of the two isomers are very similar, as they share the same chromophore. However, the trans isomer may exhibit a slight bathochromic shift (to a longer wavelength) and higher molar absorptivity due to its more planar conformation, which allows for more effective π-electron conjugation.

| Isomer | λmax |

| trans-(E)-Isoeugenol | ~265 nm |

| cis-(Z)-Isoeugenol | ~260 nm |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of both isomers will produce nearly identical spectra, as the fragmentation is driven by the molecule's structure and functional groups, not its stereochemistry. Both isomers show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation patterns are characterized by the loss of methyl (-15) and other fragments from the propenyl side chain.

Experimental Protocols

Synthesis: Isomerization of Eugenol (B1671780) to Isoeugenol

Isoeugenol is typically synthesized via the base-catalyzed isomerization of eugenol.[4] This reaction shifts the double bond from the terminal position to a position conjugated with the aromatic ring, yielding a mixture of cis- and trans-isoeugenol, with the trans-isomer being the major product.[3][4]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve eugenol in an alcoholic solvent (e.g., ethanol).

-

Base Addition: Add a strong base, such as potassium hydroxide (B78521) (KOH), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to facilitate the isomerization.

-

Workup: After cooling to room temperature, neutralize the mixture with a suitable acid (e.g., HCl).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield a mixture of isoeugenol isomers.

Separation of Cis and Trans Isomers

The significant difference in the melting points of the isomers allows for their efficient separation on a preparative scale.[3]

Protocol 1: Fractional Crystallization This method leverages the fact that trans-isoeugenol is a solid while cis-isoeugenol (B1225279) is a liquid at or below room temperature.[3]

-

Dissolution: If necessary, dissolve the isomer mixture in a minimal amount of a suitable cold solvent.

-

Crystallization: Cool the mixture slowly, first to room temperature and then in an ice bath or refrigerator (0-4 °C), to induce the crystallization of the solid trans-isoeugenol.[3]

-

Filtration: Separate the trans-isomer crystals from the liquid, cis-isomer-enriched mother liquor via vacuum filtration.[3]

-

Washing: Wash the collected crystals with a small amount of the cold solvent to remove residual mother liquor.[3]

-

Recovery: The filtrate contains the enriched cis-isomer. The solid crystals are the purified trans-isomer. Both can be further purified by repeating the process.

Protocol 2: Fractional Vacuum Distillation This method separates the isomers based on their slightly different boiling points.[3]

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Distillation: Heat the isomer mixture under reduced pressure.

-

Fraction Collection: Carefully collect the fractions that distill at different temperature ranges. The lower-boiling point fraction will be enriched in the cis-isomer, while the higher-boiling point fraction will be enriched in the trans-isomer.

-

Analysis: Analyze the collected fractions using GC or HPLC to determine the purity of each isomer.[3]

Analytical Separation: High-Performance Liquid Chromatography (HPLC)

Analytical separation is crucial for quantification and purity assessment. Reverse-phase HPLC is a common method.

Protocol:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water.[11] A modifier like phosphoric acid may be used.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at ~260 nm.

-

Elution Order: The elution order may vary, but often the trans-isomer elutes before the cis-isomer.[4]

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

-

Data Acquisition: Acquire spectra on a 300-500 MHz NMR spectrometer.[2]

-

Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction.[2]

-

Analysis: Reference the spectrum to the residual solvent peak, then integrate peaks, determine chemical shifts (δ), and measure coupling constants (J).[2]

IR Spectroscopy:

-

Sample Preparation: Place a drop of the liquid sample (cis-isomer) or a small amount of the solid sample (trans-isomer) between two KBr or NaCl plates (for neat analysis) or prepare a KBr pellet for the solid.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol (B145695) or methanol).

-

Data Acquisition: Record the absorbance spectrum against a solvent blank using a UV-Vis spectrophotometer.

Visualization of Workflows and Pathways

Biological Activity

Isoeugenol is recognized for a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[12] The antioxidant properties are largely attributed to the phenolic hydroxyl group, which can effectively scavenge free radicals.[12] While much of the existing research has been conducted on isomer mixtures or has focused on the more stable trans-isomer, the distinct stereochemistry of the cis and trans forms could lead to differences in their biological interactions and potency. For instance, phenylpropanoids are known to exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the Nuclear Factor-kappa B (NF-κB) cascade.[13] Further research on the pure, isolated isomers is necessary to fully delineate their individual contributions to the overall biological profile of isoeugenol.

Conclusion

The comprehensive characterization of cis- and trans-isoeugenol is readily achievable through a combination of spectroscopic and chromatographic techniques. ¹H NMR and IR spectroscopy stand out as the most powerful tools for unambiguous isomer differentiation, based on vinylic proton coupling constants and C-H out-of-plane bending vibrations, respectively.[2] The distinct physical properties of the isomers facilitate their effective separation by methods such as fractional crystallization and distillation.[3] This guide provides the foundational data and protocols to assist researchers, scientists, and drug development professionals in the precise identification, separation, and further investigation of these two important geometric isomers.

References

- 1. Isoeugenol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Showing Compound Isoeugenol (FDB002728) - FooDB [foodb.ca]

- 6. cis-Isoeugenol | C10H12O2 | CID 1549041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoeugenol [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Propenylguaiacol CAS number and molecular weight

This guide provides essential technical information on propenylguaiacol, including its chemical identifiers and molecular properties. The data is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Molecular Properties

This compound is a term often used for Isoeugenol, a phenylpropanoid. It is a structural isomer of eugenol (B1671780) where the allyl group is replaced by a propenyl group. Isoeugenol exists as two geometric isomers: cis-(Z) and trans-(E).

Data Summary

The following table summarizes the Chemical Abstracts Service (CAS) numbers and molecular weights for this compound and its isomers.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isoeugenol (mixture of cis and trans) | This compound; 2-Methoxy-4-(1-propenyl)phenol | 97-54-1[1][2][3][4][5][6] | C₁₀H₁₂O₂[1][2][3] | 164.20[2][3][5] |

| trans-Isoeugenol | (E)-2-Methoxy-4-(1-propenyl)phenol | 5932-68-3[2] | C₁₀H₁₂O₂ | 164.20 |

| cis-Isoeugenol | (Z)-2-Methoxy-4-(1-propenyl)phenol; cis-4-Propenylguaiacol | 5912-86-7[2][7] | C₁₀H₁₂O₂[7] | 164.20[7] |

Structural Relationship

This compound (Isoeugenol) is structurally related to guaiacol, a naturally occurring organic compound. The diagram below illustrates the basic structural relationship.

Caption: Structural relationship between Guaiacol and this compound.

This guide is intended for informational purposes for a scientific audience. For experimental and safety protocols, please refer to peer-reviewed literature and established safety data sheets.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Isoeugenol [drugfuture.com]

- 3. scbt.com [scbt.com]

- 4. isoeugenol, 97-54-1 [thegoodscentscompany.com]

- 5. ISOEUGENOL | 97-54-1 [chemicalbook.com]

- 6. Isoeugenol, cis + trans, 98% | Fisher Scientific [fishersci.ca]

- 7. cis-Isoeugenol | C10H12O2 | CID 1549041 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dichotomous Nature of Isoeugenol: A Technical Guide to its Antioxidant and Prooxidant Activities

For Researchers, Scientists, and Drug Development Professionals

Isoeugenol (B1672232), a phenylpropanoid commonly found in essential oils, presents a fascinating duality in its chemical behavior, acting as both a potent antioxidant and a conditional prooxidant. This technical guide provides an in-depth analysis of these opposing activities, offering quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development in therapeutics and material preservation.

Core Concepts: A Balancing Act of Redox Activity

Isoeugenol's antioxidant and prooxidant effects are intimately linked to its chemical structure, particularly the phenolic hydroxyl group and the propenyl side chain. Its ability to donate a hydrogen atom from the hydroxyl group allows it to scavenge free radicals, thus exhibiting antioxidant properties. Conversely, under certain conditions, particularly in the presence of transition metal ions or within the unique microenvironment of cancer cells, isoeugenol can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, a hallmark of its prooxidant activity.

Quantitative Analysis of Isoeugenol's Dual Activities

The following tables summarize the key quantitative data from various in vitro studies, providing a comparative overview of isoeugenol's antioxidant and prooxidant potencies.

Antioxidant Activity of Isoeugenol

| Assay | EC50 Value (Isoeugenol) | EC50 Value (Eugenol) | Reference Compound | EC50 Value (Reference) | Source |

| DPPH Radical Scavenging | 17.1 µg/mL | 22.6 µg/mL | Trolox | 13.5 µg/mL | [1][2] |

| ABTS Radical Scavenging | Slightly higher activity than eugenol | - | Trolox | - | [2] |

EC50: The concentration of the substance that causes a 50% reduction in the activity of the respective radical.

Prooxidant and Cytotoxic Activities of Isoeugenol

| Cell Line | Assay | CC50/IC50 Value (Isoeugenol) | CC50/IC50 Value (Eugenol) | Key Findings | Source |

| Human Submandibular Cell Line | MTT | 0.0523 mM | 0.395 mM | Isoeugenol is significantly more cytotoxic and induces higher ROS production. | [3][4] |

| HT29 (Colon Cancer) | MTT | - | - | Isoeugenol inhibits proliferation and induces apoptosis. | [5] |

| Murine Breast Cancer (4T1) | MTT | 21.08 µg/mL (Methyl Isoeugenol Isothiocyanate) | - | Derivative shows selective cytotoxicity towards cancer cells. |

CC50: The concentration of the substance that causes 50% cell death. IC50: The concentration of the substance that inhibits a biological process by 50%.

Experimental Protocols: Methodologies for Assessing Redox Activity

Detailed and standardized protocols are crucial for the accurate assessment of isoeugenol's antioxidant and prooxidant effects.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Isoeugenol stock solution (in a suitable solvent like methanol or ethanol)

-

Standard antioxidant (e.g., Trolox, BHA)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol (B145695) and protect it from light. Prepare a series of dilutions of isoeugenol and the standard antioxidant.[1]

-

Reaction Mixture: In a microplate or cuvette, mix a specific volume of the DPPH solution with a specific volume of the isoeugenol or standard solution. A control containing only the DPPH solution and the solvent should also be prepared.[1]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[1]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[1] The EC50 value is determined by plotting the scavenging activity against the concentration of the sample.[1]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

-

Target cell line (e.g., cancer cell line, normal cell line)

-

Complete cell culture medium

-

Isoeugenol stock solution (in a solvent like DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7]

-

Compound Treatment: Treat the cells with various concentrations of isoeugenol for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).[6][7]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[6][7]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6][7]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.[6]

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol outlines a general method for measuring intracellular ROS levels using a fluorogenic probe like H2DCFDA.

Materials:

-

Live cells

-

ROS-sensitive fluorescent probe (e.g., H2DCFDA)

-

Assay buffer (e.g., PBS)

-

Isoeugenol solution

-

Positive control (ROS inducer, e.g., H2O2)

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Cell Loading: Incubate the cells with the ROS-sensitive probe in assay buffer for a specified time at 37°C in the dark.[8]

-

Washing: Wash the cells to remove any excess probe.

-

Treatment: Treat the cells with isoeugenol at various concentrations. Include a positive control and an untreated control.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm for H2DCFDA). The fluorescence intensity is proportional to the level of intracellular ROS.[8]

Signaling Pathways and Mechanisms of Action

The dual nature of isoeugenol is governed by its interaction with distinct cellular signaling pathways.

Antioxidant Mechanism: Nrf2 Signaling Pathway

Isoeugenol can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles or ROS can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's defense against oxidative stress.[9]

Caption: Isoeugenol activates the Nrf2 antioxidant response pathway.

Prooxidant Mechanism: Induction of Apoptosis in Cancer Cells

In cancer cells, isoeugenol can act as a prooxidant, leading to increased ROS levels, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death). This process involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and the activation of caspases.

Caption: Prooxidant activity of isoeugenol inducing apoptosis in cancer cells.

Experimental Workflow for Assessing Cytotoxicity

A typical workflow for investigating the cytotoxic and pro-apoptotic effects of isoeugenol is outlined below.

Caption: Experimental workflow for investigating isoeugenol's cytotoxicity.

Conclusion and Future Directions

Isoeugenol's antioxidant and prooxidant activities are concentration- and environment-dependent. Its ability to scavenge free radicals makes it a promising candidate for applications in food preservation and as a potential therapeutic agent against oxidative stress-related diseases. Conversely, its prooxidant effects, particularly its selective cytotoxicity towards cancer cells, highlight its potential in oncology drug development.

Future research should focus on in vivo studies to validate the in vitro findings, elucidate the precise mechanisms of its dual activities in complex biological systems, and explore the development of isoeugenol derivatives with enhanced and more specific antioxidant or prooxidant properties for targeted therapeutic applications. A thorough understanding of its dichotomous nature is paramount for harnessing its full potential while ensuring its safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 3. researchgate.net [researchgate.net]

- 4. daneshyari.com [daneshyari.com]

- 5. Investigation of the effects of isoeugenol-based phenolic compounds on migration and proliferation of HT29 colon cancer cells at cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Article (Preprint v1) by Ana Silva et al. | Qeios [qeios.com]

Propenylguaiacol Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propenylguaiacol derivatives, a class of naturally occurring phenolic compounds, and their synthetic analogues have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, including their synthesis, quantitative biological evaluation, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and synthesis are provided to facilitate further research and development in this promising area of medicinal chemistry. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

Propenylguaiacols are characterized by a guaiacol (B22219) (2-methoxyphenol) core substituted with a propenyl group. The most well-known member of this family is isoeugenol (B1672232), a key component of various essential oils.[1] The structural isomer of isoeugenol, eugenol (B1671780), is also a closely related and biologically active compound. The versatile chemical structure of the this compound scaffold allows for a wide range of synthetic modifications, leading to the generation of novel derivatives with enhanced or modulated biological activities. These activities span from antioxidant and anti-inflammatory to anticancer and neuroprotective effects, making them attractive candidates for therapeutic development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various chemical strategies, primarily involving the modification of the parent compound, isoeugenol, or its precursor, eugenol.

Isomerization of Eugenol to Isoeugenol

A common starting point for the synthesis of many this compound derivatives is the isomerization of eugenol to isoeugenol. This reaction transforms the allyl group of eugenol into a more stable conjugated propenyl group.

Experimental Protocol: Isomerization of Eugenol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add eugenol and potassium hydroxide (B78521) in a molar ratio of 1:2.5-3.5. Add 1,2-propanediol or 1,2-pentanediol (B41858) as the reaction solvent, with a molar ratio of solvent to eugenol of 5-8:1.

-

Reaction Conditions: Under a nitrogen atmosphere, heat the reaction mixture to 160-170°C and maintain this temperature for 6-8 hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture and acidify it with an appropriate acid until the pH is acidic.

-

Extraction: Add toluene (B28343) to the mixture, stir, and then filter to remove any solid precipitates. Wash the solid with a small amount of toluene. Separate the organic phase from the filtrate. Extract the aqueous phase with toluene and combine all organic phases.

-

Purification: Wash the combined organic phase with water until neutral. Remove the toluene by rotary evaporation. The crude product is then purified by vacuum distillation to yield trans-isoeugenol.

Synthesis of this compound Ethers

The phenolic hydroxyl group of propenylguaiacols is a common site for derivatization, such as etherification, to modulate the compound's physicochemical and biological properties.

Experimental Protocol: Synthesis of 2-Methoxydiphenyl Ether (a Guaiacol Ether Derivative)

-

Salt Formation: In a 500-ml round-bottomed flask, add 29.4 g (0.43 mole) of powdered potassium hydroxide and 75 g (0.60 mole) of guaiacol. Allow the exothermic reaction to proceed. After completion, stir the mixture with a glass rod and heat under reduced pressure at 150°C for 3 hours.

-

Ullmann Condensation: To the dry potassium salt of guaiacol, add 0.3 g of copper powder, 81 g (0.51 mole) of bromobenzene, and a few drops of guaiacol.

-

Reaction Conditions: Gradually raise the temperature to 200°C and maintain it for 2 hours.

-

Extraction: After cooling, extract the product from the reaction mixture with successive portions of water and ether.

-

Purification: The combined ether and water solutions are subjected to steam distillation with superheated steam (180–200°C) to yield the crude 2-methoxydiphenyl ether, which can be further purified by crystallization.

Synthesis of Glycoconjugates